molecular formula C25H28F3N5O6S B605782 AZD-8529 mesylate CAS No. 1314217-69-0

AZD-8529 mesylate

Cat. No. B605782
M. Wt: 583.5832
InChI Key: HRHCPVNKPOTCGB-UHFFFAOYSA-N
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Description

AZD-8529 mesylate is a potent, highly selective, and orally bioavailable positive allosteric modulator of mGluR2 . It potentiates the effects of glutamate on mGluR2 with an EC50 of 195nM . It has been administered at single doses of up to 310mg and repeated doses up to 250mg once daily for 15 days in healthy human volunteers .


Molecular Structure Analysis

The molecular formula of AZD-8529 mesylate is C25H28F3N5O6S . Its exact mass is 487.18 and its molecular weight is 583.58 .


Physical And Chemical Properties Analysis

AZD-8529 mesylate is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 41.67 mg/mL .

Scientific Research Applications

1. Mechanisms of Drug Resistance

  • AZD-8529 mesylate has been studied in the context of acquired drug resistance in cancer treatment. For instance, in the case of osimertinib (a drug designed for T790M mutation in cancer patients), research has shown that resistance can develop through the BRAF pathway. AZD-8529 mesylate, in combination with osimertinib, has demonstrated effectiveness against this resistance (Ho et al., 2017).

2. Potential in Cancer Treatment

  • Research indicates that AZD-8529 mesylate, particularly when combined with other agents, shows promise in treating various forms of cancer. For instance, studies have found that combining AZD-8529 mesylate with other inhibitors (such as MEK inhibitors) can effectively overcome resistance in non-small cell lung cancer (NSCLC) cells (Shi et al., 2017).

3. Implications in Cellular Pathways

  • AZD-8529 mesylate has been involved in studies related to cellular signaling pathways. For instance, research has shown that resistance to AZD-8529 mesylate in NSCLC can occur through alterations in the ERK signaling pathway, indicating a complex interplay between drug action and cellular responses (Ku et al., 2018).

4. Drug Synthesis and Optimization

  • The synthesis and optimization of AZD-8529 mesylate have been subjects of research, contributing to the development of more efficient production methods. This includes the exploration of new synthetic pathways and optimization using automated flow reactors (Holmes et al., 2016).

Safety And Hazards

AZD-8529 mesylate has been administered at single doses of up to 310mg and repeated doses up to 250mg once daily for 15 days in healthy human volunteers . Adverse events noted were mild and included headache and gastrointestinal upsets . In patients with schizophrenia, AZD-8529 has been administered at a dose of 40mg every second day for 28 days . The most common adverse events were headache, schizophrenia, and dyspepsia .

Future Directions

The preclinical safety findings prompt the careful monitoring for effects on reproductive organs, eyes (slit lamp), and liver in future clinical studies of >3 weeks duration . Preclinical reprotoxicology data are available and have not identified any specific risks .

Relevant Papers One relevant paper is “The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys” by Justinova Z, et al .

properties

IUPAC Name

methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCPVNKPOTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZD-8529 mesylate

CAS RN

1314217-69-0
Record name AZD-8529 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314217690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8529 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29K1DH0MV7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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